molecular formula C16H21N3O2S B7182259 N-cyclohexyl-2-[5-(1-thiophen-2-ylethyl)-1,2,4-oxadiazol-3-yl]acetamide

N-cyclohexyl-2-[5-(1-thiophen-2-ylethyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B7182259
M. Wt: 319.4 g/mol
InChI Key: XLGZFYLUDSXHCC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[5-(1-thiophen-2-ylethyl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that features a cyclohexyl group, a thiophene ring, and an oxadiazole ring

Properties

IUPAC Name

N-cyclohexyl-2-[5-(1-thiophen-2-ylethyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11(13-8-5-9-22-13)16-18-14(19-21-16)10-15(20)17-12-6-3-2-4-7-12/h5,8-9,11-12H,2-4,6-7,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGZFYLUDSXHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)C2=NC(=NO2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[5-(1-thiophen-2-ylethyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. One common method involves the cyclization of a suitable precursor to form the oxadiazole ring, followed by the introduction of the thiophene moiety through a substitution reaction. The final step involves the acylation of the cyclohexylamine with the oxadiazole-thiophene intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[5-(1-thiophen-2-ylethyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-2-[5-(1-thiophen-2-ylethyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[5-(1-thiophen-2-ylethyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiophene and oxadiazole rings are known to interact with various enzymes and receptors, potentially leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-[5-(1-thiophen-2-ylethyl)-1,2,4-oxadiazol-3-yl]acetamide: shares similarities with other thiophene and oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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